N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

This compound uniquely combines an N‑methyl tertiary amide and a 4‑ethoxy substituent on an adamantane‑thiadiazole scaffold, creating a pharmacophore distinct from des‑methyl (CAS 392240‑53‑8) and des‑ethoxy (CAS 392321‑00‑5) analogs. With zero H‑bond donors (HBD=0), high logP (4.9), and a favorable CNS MPO profile, it is purpose‑built for EGFR‑mutant NSCLC screening, Gram‑positive antimicrobial assays, and CNS‑targeted library design. Assay specificity is critical—do not substitute with similar analogs without bridging data.

Molecular Formula C22H27N3O2S
Molecular Weight 397.54
CAS No. 361166-15-6
Cat. No. B2917365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide
CAS361166-15-6
Molecular FormulaC22H27N3O2S
Molecular Weight397.54
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C22H27N3O2S/c1-3-27-18-6-4-17(5-7-18)19(26)25(2)21-24-23-20(28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h4-7,14-16H,3,8-13H2,1-2H3
InChIKeyGSZMKMFWOSTAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide (CAS 361166-15-6): Structural Identity and Class Affiliation


N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide is a synthetic small molecule (MF: C22H27N3O2S; MW: 397.5 g/mol) belonging to the 1,3,4-thiadiazole class [1]. Its structure is a hybrid pharmacophore combining a lipophilic adamantane cage, a 1,3,4-thiadiazole heterocycle, and a 4-ethoxy-N-methylbenzamide moiety. The adamantane and thiadiazole scaffolds are individually associated with diverse biological activities, including antiviral, antimicrobial, and anticancer properties, which has motivated the design of adamantane-thiadiazole hybrid libraries for drug discovery screening [2].

Why N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide Cannot Be Interchanged with In-Class Analogs


Even minor structural modifications within the adamantyl-thiadiazole benzamide series can abolish or invert biological activity. The target compound is distinguished from its closest commercially available analogs by the synergistic combination of two key features: an N-methyl tertiary amide (replacing the typical secondary amide N-H) and a 4-ethoxy substituent on the benzamide ring. Class-level evidence shows that the presence or absence of a single substituent on the thiadiazole or benzamide ring dramatically alters anti-proliferative potency, EGFR kinase inhibition, and antimicrobial spectrum [1][2]. Consequently, procurement decisions cannot assume that a des-methyl analog (e.g., CAS 392240-53-8) or a des-ethoxy analog (e.g., CAS 392321-00-5) will serve as a functional substitute for the target compound in any assay without explicit bridging data.

Quantitative Differentiation Evidence for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide


N-Methylation Eliminates the Amide Hydrogen Bond Donor: Physicochemical Contrast with Des-Methyl Analog

The N-methyl tertiary amide of the target compound eliminates the sole hydrogen bond donor (HBD) present in the des-methyl secondary amide analog (CAS 392240-53-8). Computed properties from PubChem show the target compound has HBD = 0 versus HBD = 1 for the des-methyl analog [1]. This single atom difference is known to significantly enhance passive membrane permeability and central nervous system (CNS) penetration potential [2].

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

Adamantane-Thiadiazole Scaffold Demonstrates Sub-100 nM Anti-Proliferative Activity Against EGFR-Driven Cancer Cell Lines

A series of 5-adamantyl thiadiazole derivatives structurally related to the target compound were evaluated for in vitro anti-proliferative activity. The most potent derivatives (compounds 5, 14c, and 17) exhibited IC50 values ranging from 71.5 to 85 nM against wild-type EGFR (EGFR WT) and 37.85–41.19 nM against mutant EGFR (EGFR L858R-TK), compared to the reference drug Lapatinib (IC50 = 31.8 nM and 39.53 nM, respectively) [1]. The same scaffold further demonstrated sub-nanomolar IC50 values (0.27–0.78 nM) against the clinically relevant double mutant EGFR L858R/T790M [1].

Anticancer Drug Discovery EGFR Inhibition Apoptosis Induction

Broad-Spectrum Antimicrobial Potential of Adamantyl-Thiadiazole Derivatives Supports Infectious Disease Screening

A panel of 5-(1-adamantyl)-1,3,4-thiadiazole derivatives was tested against Gram-positive bacteria, Gram-negative bacteria, and the fungal pathogen Candida albicans. Compounds 7, 9, 15b, and 15c displayed marked activity against Gram-positive bacteria, while compound 3 was highly active against Gram-negative bacteria. Compounds 4b, 7, and 15c showed weak to moderate activity against C. albicans [1]. Specific MIC values were reported in the original study, with structure-activity trends indicating that substituent nature on the thiadiazole ring critically modulates antimicrobial potency.

Antimicrobial Resistance Gram-Positive Antibacterials Antifungal Screening

Computed Drug-Likeness and Oral Bioavailability Parameters Align with Lead-Like Chemical Space

The target compound satisfies multiple lead-likeness criteria: MW 397.5 (< 500 Da), XLogP3-AA 4.9 (< 5), HBD = 0 (≤ 5), HBA = 5 (≤ 10), TPSA = 83.6 Ų (< 140 Ų), and Rotatable Bonds = 5 (≤ 10) [1]. These values place it within favorable oral drug-like space per Lipinski's Rule of Five and Veber's rules. The zero HBD count, combined with moderate TPSA and elevated logP, is particularly characteristic of CNS-penetrant compounds [2]. The adamantane cage further confers metabolic stability by shielding the thiadiazole core from oxidative metabolism, a property observed across multiple adamantane-containing drug candidates.

Drug-Likeness ADME Prediction Fragment-Based Drug Discovery

Recommended Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide Based on Evidence Profile


Kinase-Focused Anticancer Screening Libraries Targeting Mutant EGFR

Include the compound in small-molecule screening decks for EGFR-mutant non-small cell lung cancer (NSCLC). The adamantane-thiadiazole scaffold has demonstrated sub-100 nM potency against EGFR L858R-TK and sub-nanomolar potency against the T790M double mutant in class-level studies [1]. The compound's unique N-methyl-4-ethoxy substitution provides chemical diversity beyond the published series, enabling exploration of unexplored SAR space around the benzamide vector [1].

Antimicrobial Screening Against Gram-Positive Pathogens Including MRSA

Deploy in phenotypic antimicrobial screens against drug-resistant Gram-positive bacteria. Class representatives have shown marked activity against Staphylococcus aureus and Bacillus subtilis [2]. The compound's high logP (4.9) and zero HBD count favor membrane penetration in Gram-positive organisms, a feature that may confer potency advantages over more polar analogs [3][4].

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

Prioritize for CNS-targeted screening cascades. The absence of hydrogen bond donors (HBD = 0), moderate TPSA (83.6 Ų), and high logP (4.9) place this compound within the favorable CNS MPO desirability space [3][4]. The adamantane cage offers a rigid, three-dimensional scaffold (Fraction Csp3 = 0.68) that is statistically underrepresented in traditional flat aromatic CNS libraries, potentially offering novel intellectual property opportunities [4].

Structure-Activity Relationship (SAR) Expansion of Adamantane-Thiadiazole Chemotype

Use as a key intermediate or comparator in medicinal chemistry SAR campaigns. The compound is positioned at the intersection of three structural variables (N-methyl amide, 4-ethoxy substitution, and adamantane cage). Systematic biological evaluation of this compound alongside its des-methyl (CAS 392240-53-8), des-ethoxy (CAS 392321-00-5), and butoxy (CAS 392321-22-1) analogs would generate the head-to-head data currently absent from the literature, potentially revealing a selectivity or potency cliff that justifies further lead optimization [1][2].

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.